4-Formyl-6-methoxynicotinicacid
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Overview
Description
4-Formyl-6-methoxynicotinic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of nicotinic acid, featuring a formyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-6-methoxynicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxynicotinic acid.
Industrial Production Methods
While specific industrial production methods for 4-Formyl-6-methoxynicotinic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-6-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid) as a catalyst.
Reduction: NaBH4, LiAlH4, ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
Oxidation: 4-Carboxy-6-methoxynicotinic acid.
Reduction: 4-Hydroxymethyl-6-methoxynicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-6-methoxynicotinic acid has several applications in scientific research:
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Formyl-6-methoxynicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Methoxynicotinic acid: Lacks the formyl group at the 4-position.
4-Formylnicotinic acid: Lacks the methoxy group at the 6-position.
Nicotinic acid: Lacks both the formyl and methoxy groups.
Uniqueness
4-Formyl-6-methoxynicotinic acid is unique due to the presence of both the formyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-formyl-6-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-13-7-2-5(4-10)6(3-9-7)8(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
VNYMKCIXUDQFSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C=O)C(=O)O |
Origin of Product |
United States |
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